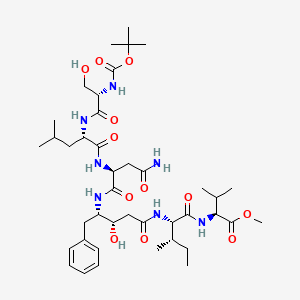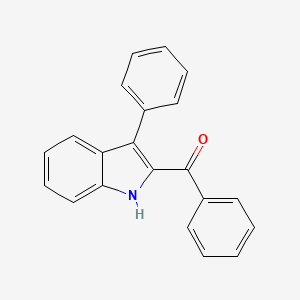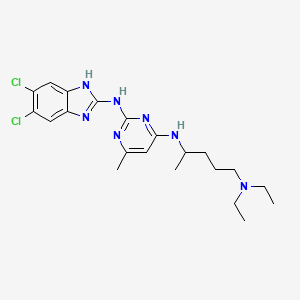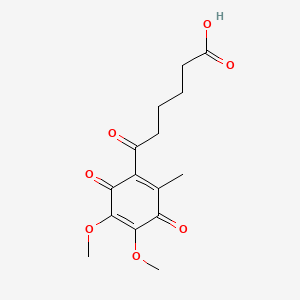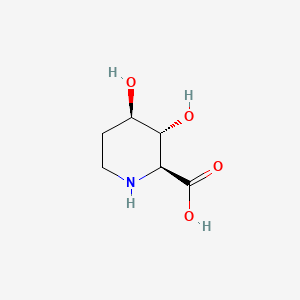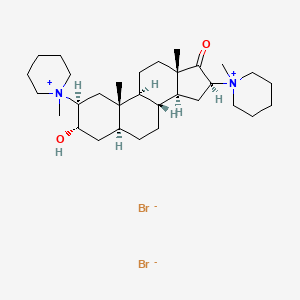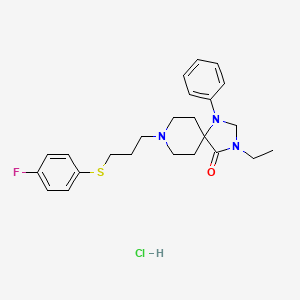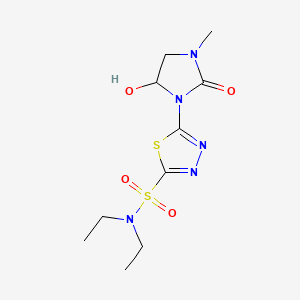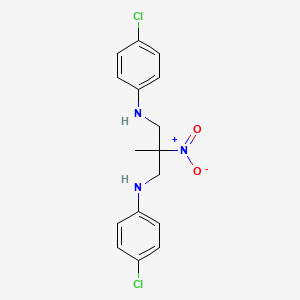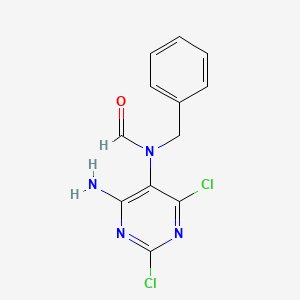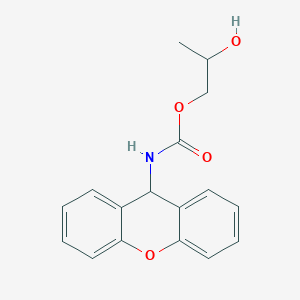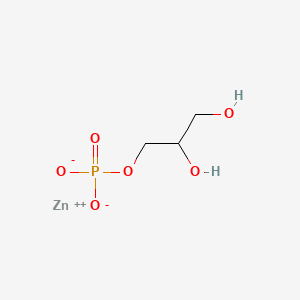
Zinc 1-glycerophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc 1-glycerophosphate is a chemical compound that combines zinc with glycerophosphate. It is known for its antiplaque, anticalculus, and deodorant properties, making it useful in various applications such as dental care products and antimicrobial mouth rinses . The compound is also recognized for its potential benefits in biological systems due to the essential role of zinc in numerous enzymatic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of zinc 1-glycerophosphate typically involves the reaction of zinc salts with glycerophosphate under controlled conditions. . The reaction conditions often involve maintaining specific pH levels and temperatures to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. Advanced techniques like ultrasonic-template-microwave-assisted routes have been explored to enhance the efficiency and quality of the product .
Chemical Reactions Analysis
Types of Reactions: Zinc 1-glycerophosphate can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where zinc ions may change their oxidation state.
Substitution Reactions: this compound can undergo substitution reactions where the glycerophosphate group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and other functional group donors. The conditions for these reactions typically involve controlled temperatures and pH levels to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxide, while substitution reactions can produce various zinc-containing compounds with different functional groups.
Scientific Research Applications
Zinc 1-glycerophosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound plays a role in biological studies due to its involvement in enzymatic processes and cellular functions.
Mechanism of Action
The mechanism of action of zinc 1-glycerophosphate involves its interaction with biological molecules and cellular pathways. Zinc ions play a crucial role in various enzymatic reactions, acting as cofactors for numerous enzymes. The glycerophosphate component may contribute to the compound’s ability to bind to specific molecular targets, enhancing its biological activity .
Molecular Targets and Pathways: this compound targets enzymes involved in metabolic processes, cellular signaling, and structural functions. It may also influence pathways related to immune response, oxidative stress, and cellular repair mechanisms .
Comparison with Similar Compounds
Zinc Glycerophosphate: A closely related compound with similar properties and applications.
Sodium Glycerophosphate: Another glycerophosphate compound used for its phosphate-donating properties.
Zinc Thiolates: Compounds used in zinc-ion batteries with different electrochemical properties.
Uniqueness: Zinc 1-glycerophosphate stands out due to its specific combination of zinc and glycerophosphate, which imparts unique biological and chemical properties. Its ability to act as an antiplaque and anticalculus agent, along with its deodorant properties, makes it particularly valuable in dental and personal care applications .
Properties
CAS No. |
143007-70-9 |
|---|---|
Molecular Formula |
C3H7O6PZn |
Molecular Weight |
235.4 g/mol |
IUPAC Name |
zinc;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C3H9O6P.Zn/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 |
InChI Key |
DQXVMBVYXZWEAR-UHFFFAOYSA-L |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


